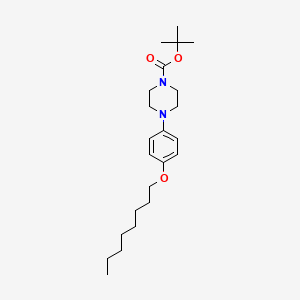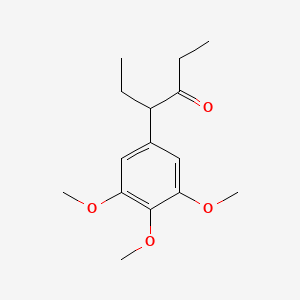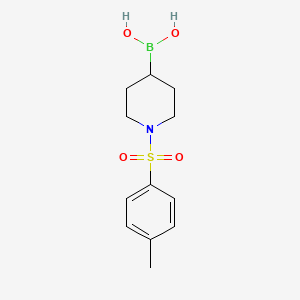![molecular formula C9H13BrN2S B13992744 1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
1-[4-(Bromomethyl)-2-thiazolyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Bromomethyl)-2-thiazolyl]piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidinemethanol with bromine to form 4-(bromomethyl)piperidine, which is then reacted with 2-thiazolyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Biaryl or heteroaryl compounds formed via cross-coupling reactions.
科学的研究の応用
1-[4-(Bromomethyl)-2-thiazolyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-[4-(Bromomethyl)-2-thiazolyl]piperidine involves its interaction with molecular targets through its bromomethyl and thiazole functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, modulating their function .
類似化合物との比較
4-(Bromomethyl)piperidine: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
2-(Bromomethyl)thiazole: Lacks the piperidine ring, limiting its potential interactions with biological targets.
1-Boc-4-(Bromomethyl)piperidine: Contains a Boc-protected amine, which can be deprotected to yield the free amine for further functionalization
Uniqueness: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine is unique due to the presence of both the bromomethyl and thiazole functional groups, which confer a combination of reactivity and biological activity not found in the individual components. This dual functionality makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C9H13BrN2S |
|---|---|
分子量 |
261.18 g/mol |
IUPAC名 |
4-(bromomethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
InChIキー |
IDVLOAGLTMSMQY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=CS2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)




